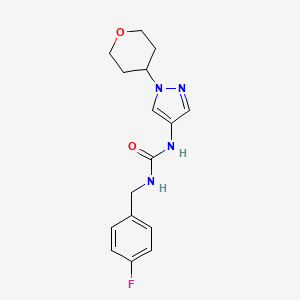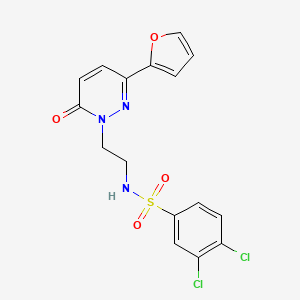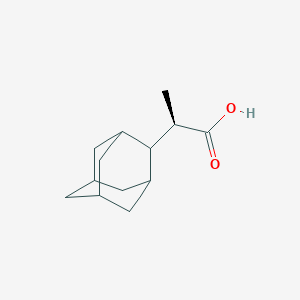
1-(4-fluorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a urea derivative that has been synthesized using specific methods to obtain its unique properties. In
Applications De Recherche Scientifique
Neuropeptide S Antagonist Activity
One area of research involves the investigation of compounds with potential activity against Neuropeptide S (NPS), which is implicated in various physiological processes including anxiety, arousal, and drug addiction. A study by Zhang et al. (2008) synthesized and tested a series of compounds for NPS antagonist activity. The study highlighted the importance of urea functionality and fluorobenzyl groups in achieving potent antagonist activity, underlining the relevance of such structures in the design of NPS antagonists (Zhang, Gilmour, Navarro, & Runyon, 2008).
Optical Properties and Ligand Affinity
Research on fluorinated bis(pyrazoles) by Pedrini et al. (2020) explored the synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands. This study provided insights into how fluorination affects the absorption and fluorescence emission properties of compounds, which could be relevant for the development of optical materials and sensors. Furthermore, in silico molecular modeling shed light on the ligand affinity towards gases and organic solvents, suggesting potential applications in gas capture and separation technologies (Pedrini et al., 2020).
Eco-Friendly Synthesis
Brahmachari and Banerjee (2014) developed an eco-friendly and highly efficient method for synthesizing diverse kinds of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This study highlights the use of urea as an organo-catalyst in multicomponent reactions, emphasizing the importance of sustainable chemistry practices in the synthesis of pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).
Molecular Structure and Reactivity
The synthesis and characterization of compounds featuring pyrazole heterocycles and borate functional groups have been explored to understand their molecular structure, reactivity, and potential applications in organic synthesis and material science. For example, the work by Yang et al. (2021) on 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provides valuable insights into the molecular structure and electronic properties through crystallographic analysis and density functional theory (DFT) calculations (Yang et al., 2021).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c17-13-3-1-12(2-4-13)9-18-16(22)20-14-10-19-21(11-14)15-5-7-23-8-6-15/h1-4,10-11,15H,5-9H2,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNMAGUGLDIEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)
![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)


![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)


![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)